N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide

Lipophilicity profiling Drug-likeness Physicochemical property comparison

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223903-67-0) is a fully synthetic, achiral thieno[3,2-c]quinoline-2-carboxamide derivative with molecular formula C₂₄H₂₃ClN₂OS and molecular weight 422.98 g/mol. The compound is commercially catalogued as a research-grade screening compound (ChemDiv ID: F477-3226) and is not intended for therapeutic or veterinary use.

Molecular Formula C24H23ClN2OS
Molecular Weight 422.97
CAS No. 1223903-67-0
Cat. No. B2709453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
CAS1223903-67-0
Molecular FormulaC24H23ClN2OS
Molecular Weight422.97
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)Cl)C4=CC=C(C=C4)CC
InChIInChI=1S/C24H23ClN2OS/c1-3-5-12-26-24(28)23-21(16-8-6-15(4-2)7-9-16)19-14-27-20-11-10-17(25)13-18(20)22(19)29-23/h6-11,13-14H,3-5,12H2,1-2H3,(H,26,28)
InChIKeyNNKGQDYOVQFRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223903-67-0): Core Identity, Physicochemical Fingerprint, and Screening Library Provenance


N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223903-67-0) is a fully synthetic, achiral thieno[3,2-c]quinoline-2-carboxamide derivative with molecular formula C₂₄H₂₃ClN₂OS and molecular weight 422.98 g/mol . The compound is commercially catalogued as a research-grade screening compound (ChemDiv ID: F477-3226) and is not intended for therapeutic or veterinary use . Its structural determinants—the 8-chloro substitution on the quinoline ring, the 4-ethylphenyl group at the 3-position, and the N-butyl carboxamide side chain—place it within a congeneric series of thieno[3,2-c]quinoline-2-carboxamides for which emerging evidence supports RET kinase-targeted antiproliferative activity [1][2]. Key physicochemical descriptors include a calculated logP of 7.68, logD of 7.68, and a topological polar surface area (TPSA) of 34.09 Ų, collectively indicating high lipophilicity and low hydrogen-bonding capacity relative to closely related analogs bearing polar heterocyclic side chains .

Why N-Substitution Topology on the Thieno[3,2-c]quinoline-2-carboxamide Scaffold Cannot Be Interchanged Without Altering Biological and Physicochemical Profiles


Within the 8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide congeneric series, the N-substituent on the carboxamide is the primary locus of structural variation that governs key drug-likeness parameters and target engagement potential. Published evidence demonstrates that even subtle modifications to this region produce divergent antiproliferative outcomes: in a controlled study of 3-benzoylamino-thieno[3,2-c]quinoline derivatives, compounds differing only in phenyl ring substitution (6a: H, IC₅₀ = 26.8 μM; 6b: CH₃, IC₅₀ = 3.6 μM; 6d: CF₃, IC₅₀ = 73.2 μM) exhibited up to 20-fold variation in IC₅₀ against the TT(C634R) MTC cell line [1]. The target compound's N-butyl side chain occupies a distinct lipophilic space (logD 7.68) compared to morpholinoethyl (logD ~4.8 estimated for CAS 1040633-02-0) or furanylpropyl analogs, which carry hydrogen-bond acceptors that alter both solubility and target-binding pharmacophore geometry [2]. Generic substitution without matching these stereoelectronic and pharmacokinetic determinants risks erasing the scaffold's documented RET selectivity window (>100-fold over VEGFR2/EGFR) . Consequently, this compound is not interchangeable with even its closest structural neighbors for any application where lipophilicity, membrane permeability, or binding-site complementarity is a critical variable.

Quantitative Differential Evidence for N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223903-67-0) Relative to Closest Analogs


Physicochemical Differentiation: logP/logD and Topological Polar Surface Area Benchmarking Against N-Substituted Analogs

The target compound exhibits a calculated logP of 7.6836, logD of 7.6836, and TPSA of 34.09 Ų . These values are materially higher than those of closely related analogs bearing polar heterocyclic N-substituents. For example, the 8-chloro-3-(4-fluorophenyl) analog with an oxopyrrolidinylpropyl side chain (ChemDiv catalog) has a calculated logP of 4.7932—a difference of approximately 2.9 log units, corresponding to a roughly 800-fold difference in theoretical octanol-water partition coefficient . The morpholinoethyl analog (CAS 1040633-02-0) introduces an additional hydrogen-bond acceptor and a basic tertiary amine, further reducing logD and increasing TPSA relative to the target compound [1]. The N-butyl side chain of the target compound contains no heteroatoms beyond the amide, making it the most lipophilic member of the accessible 8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide series for which vendor catalog data are available . This property profile predicts superior passive membrane permeability and distinct intracellular distribution compared to morpholine-, furan-, or oxopyrrolidine-containing congeners, relevant for applications targeting intracellular kinase domains or CNS-penetrant chemical probes [2].

Lipophilicity profiling Drug-likeness Physicochemical property comparison Thienoquinoline SAR

Scaffold-Level RET Kinase Selectivity: Class-Level Inference Supporting the Thieno[3,2-c]quinoline-2-carboxamide Core Over Multikinase Inhibitors

The thieno[3,2-c]quinoline-2-carboxamide scaffold, to which the target compound belongs, has been independently validated as a RET kinase-targeted chemotype. A 2023 study demonstrated that structurally related thieno[3,2-c]quinolines (6a–d) inhibited proliferation of the RET-mutant TT(C634R) medullary thyroid cancer cell line with IC₅₀ values ranging from 3.01 μM (6b, 6-day exposure) to 44.9 μM (6d, 6-day exposure) [1]. Vendor technical notes citing this and related studies report >100-fold selectivity for RET over VEGFR2 and EGFR for this chemotype, a critical differentiator from clinically used multikinase inhibitors such as vandetanib and cabozantinib, which carry significant VEGFR2-mediated hypertension and EGFR-mediated dermatologic toxicity liabilities [2]. Although the specific IC₅₀ of N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide against RET has not yet been reported in the peer-reviewed literature, the conservation of the 8-chloro and 4-ethylphenyl pharmacophoric elements—both present in analogs with demonstrated RET activity—suggests that this compound retains the scaffold's intrinsic RET-binding capacity [1]. The N-butyl substitution, lacking additional hydrogen-bond donors or acceptors, minimizes potential steric or electronic interference with the RET ATP-binding pocket compared to bulkier N-substituted analogs [3].

RET kinase inhibition Medullary thyroid cancer Kinase selectivity Thienoquinoline scaffold

N-Alkyl Side Chain Structural Benchmarking: N-Butyl Versus Branched, Aromatic, and Heterocyclic Carboxamide Substituents

The target compound's N-butyl side chain (linear C₄H₉) occupies a distinct topological niche relative to the five closest catalogued analogs: N-(3-methylbutyl) (CAS 1223859-98-0, branched C₅), N-(3-phenylpropyl) (linear C₉ with terminal phenyl), N-[2-(morpholin-4-yl)ethyl] (CAS 1040633-02-0, tertiary amine), N-[3-(furan-2-yl)propyl] (CAS 1223948-43-3, heteroaryl), and N-[2-(cyclohex-1-en-1-yl)ethyl] (unsaturated cycloalkenyl) [1]. The N-butyl chain provides the shortest unbranched alkyl linker among these analogs, minimizing steric bulk while maintaining full sp³ flexibility and maximal hydrophobic contact surface per unit molecular weight. In contrast, the N-(3-methylbutyl) analog introduces branching at the γ-carbon, which can restrict conformational freedom in the RET binding pocket; the morpholinoethyl analog introduces a protonatable amine (pKa ~7–8) that alters ionization state at physiological pH and introduces a strong hydrogen-bond acceptor; and the phenylpropyl and furanylpropyl analogs introduce π-stacking potential and additional rotatable bonds that may reduce binding site complementarity [2]. The linear, unbranched, aliphatic-only nature of the N-butyl substituent represents a minimal perturbation to the core pharmacophore, positioning this compound as an optimal baseline scaffold for systematic SAR expansion studies where each incremental modification can be cleanly interpreted.

Structure-activity relationship N-substituent comparison Thienoquinoline carboxamide Side chain engineering

Commercial Availability and Purity Benchmarking: ChemDiv Catalog Versus Research Chemical Resellers

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is commercially available as a pre-weighed solid (128 mg minimum) from ChemDiv (Compound ID F477-3226), a primary screening compound library provider that supplies over 1.25 million catalogued compounds to pharmaceutical and academic screening centers worldwide [1]. ChemDiv compounds are supplied with a minimum purity specification of 95%, and the catalog includes full analytical characterization data . In contrast, several close analogs are available only through secondary resellers (EvitaChem, BenchChem) that do not guarantee the same level of batch-to-batch analytical traceability or supply chain provenance . The target compound's direct sourcing from the primary library curator eliminates intermediary repackaging steps, reducing the risk of compound degradation, plasticizer contamination, or identity errors that have been documented in compounds sourced through multi-tier distribution channels [2]. For procurement workflows requiring certified purity, chain-of-custody documentation, and compatibility with high-throughput screening plate formatting (96/384-well), the ChemDiv-direct sourcing pathway represents a verifiable quality advantage over reseller-sourced analogs.

Screening compound sourcing Commercial purity comparison Vendor reliability Compound library procurement

Validated Research and Procurement Application Scenarios for N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223903-67-0)


RET Kinase-Focused High-Throughput Screening Campaigns Requiring High Lipophilicity Probe Compounds

The compound's elevated logP (7.68) and minimal TPSA (34.09 Ų) make it particularly suited for screening decks targeting intracellular RET kinase domains where passive membrane permeability is rate-limiting . Its N-butyl side chain avoids protonation-dependent permeability issues that affect morpholinoethyl and other basic amine-containing analogs. Researchers pursuing selective RET inhibition without VEGFR2/EGFR polypharmacology—a documented selectivity advantage of the thieno[3,2-c]quinoline-2-carboxamide class (>100-fold) [1]—should prioritize this compound as a lipophilic baseline scaffold. Procurement of the ChemDiv-direct format (128 mg, 95% purity) ensures compatibility with automated liquid handling and compound management systems used in 384-well and 1536-well screening formats .

Structure-Activity Relationship (SAR) Expansion Programs Using the N-Butyl Scaffold as a Minimal Baseline

The linear, unbranched, heteroatom-free N-butyl side chain provides the simplest possible substitution pattern for systematic SAR exploration. In contrast to the N-(3-methylbutyl) analog (which introduces branching), the morpholinoethyl analog (which introduces a titratable amine and two hydrogen-bond acceptors), and aromatic-terminated analogs (which introduce π-stacking ambiguity), the target compound offers a clean baseline where each incremental modification can be unambiguously attributed to a single structural variable [2]. Medicinal chemistry teams designing focused libraries around the 8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide scaffold should use this compound as the reference point for comparative SAR tables and matched molecular pair analyses [3].

Drug-Likeness Profiling and Pharmacokinetic Property Benchmarking in the Thienoquinoline Chemical Space

With a molecular weight of 422.98 g/mol, logD of 7.68, and a single hydrogen-bond donor (the amide NH), the target compound occupies a distinct region of physicochemical space relative to other thieno[3,2-c]quinoline-2-carboxamides. This profile predicts high plasma protein binding and extensive tissue distribution, properties that can be exploited in in vitro ADME assay validation sets where a range of lipophilicities is required to calibrate assays such as PAMPA, Caco-2 permeability, and microsomal stability [1]. The compound's achiral nature eliminates stereochemical complexity that could confound pharmacokinetic interpretation, a practical advantage over chiral analogs that may be supplied as racemic mixtures with undefined enantiomeric excess .

Academic-Industry Collaborative Drug Discovery Programs Requiring Well-Characterized, Commercially Sustainable Chemical Probes

The compound's availability from ChemDiv—a primary library curator with documented compound resupply capabilities (>200,000 new compounds annually) —contrasts with reseller-sourced analogs that may face supply discontinuation risks. For multi-year drug discovery collaborations where compound identity, purity, and availability must be contractually guaranteed, the target compound's defined vendor provenance and adequate minimum order quantity (128 mg) provide procurement reliability that supports milestone-driven research timelines [1]. This is particularly relevant for grant-funded academic laboratories that require multi-year compound availability for follow-up mechanistic studies after initial hit identification.

Quote Request

Request a Quote for N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.